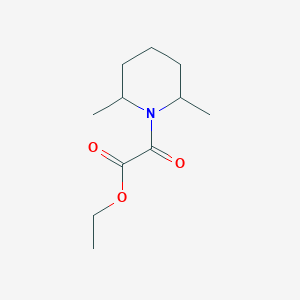

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

CAS No.: 141109-44-6

Cat. No.: VC7196365

Molecular Formula: C11H19NO3

Molecular Weight: 213.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141109-44-6 |

|---|---|

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.277 |

| IUPAC Name | ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C11H19NO3/c1-4-15-11(14)10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3 |

| Standard InChI Key | YXPMAWBCWXIFOT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)N1C(CCCC1C)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate (CAS: 768329-98-2) belongs to the class of α-keto esters, featuring a piperidine ring substituted with two methyl groups and an ethyl ester-linked oxoacetate functional group. Its IUPAC name derives from the parent structure 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid, with the carboxylic acid group esterified to ethanol . The molecular formula is C₁₁H₁₇NO₃, and its molecular weight is 211.26 g/mol.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the 2- and 6-methyl groups occupying equatorial positions to minimize steric strain. The α-keto ester moiety introduces planarity around the carbonyl groups, facilitating resonance stabilization .

Structural Representation

The SMILES notation for this compound is CC1CCCC(N1C(=O)C(=O)OCC)C, encoding the ethyl ester, piperidine ring, and methyl substituents. The InChIKey UNYPMGDBBLOLHV-UHFFFAOYSA-N provides a unique identifier for its 3D structure .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate typically involves nucleophilic acyl substitution between 2,6-dimethylpiperidine and ethyl 2-chloro-2-oxoacetate. This methodology aligns with protocols described in patent literature for analogous compounds .

Stepwise Reaction Mechanism

-

Activation of Ethyl 2-Chloro-2-oxoacetate: The chloro group in ethyl 2-chloro-2-oxoacetate acts as a leaving group, enabling nucleophilic attack by the piperidine nitrogen.

-

Nucleophilic Substitution: 2,6-Dimethylpiperidine reacts with the activated ester in anhydrous acetonitrile at elevated temperatures (80–100°C), facilitated by bases such as diisopropylethylamine (DIEA) .

-

Workup and Purification: The crude product is extracted with organic solvents (e.g., diethyl ether), washed with aqueous solutions (Na₂CO₃/NH₄Cl), and purified via column chromatography .

Optimization Parameters

-

Temperature: Reactions proceed optimally at 80°C, balancing reaction rate and byproduct formation .

-

Solvent Selection: Polar aprotic solvents (acetonitrile, THF) enhance nucleophilicity of the piperidine .

-

Catalysis: No transition metal catalysts are required, simplifying scalability .

Applications in Pharmaceutical Research

Role in Antiviral Drug Development

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate serves as a precursor in synthesizing HIV-1 integrase strand transfer inhibitors (INSTIs). Patent EP3334723B1 discloses its use in constructing bicyclic tetrahydroisoquinoline derivatives that inhibit viral replication .

Mechanism of Action in Lead Compounds

Derivatives of this ester exhibit high affinity for the HIV-1 integrase active site, chelating magnesium ions essential for viral DNA integration. For example, the compound VZHZDMVMTLABHK-PMERELPUSA-N (a derivative) shows IC₅₀ values <10 nM in enzymatic assays .

Structure-Activity Relationship (SAR) Insights

-

Piperidine Methyl Groups: The 2,6-dimethyl configuration enhances lipid solubility, improving blood-brain barrier penetration .

-

Ethyl Ester: Serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Physicochemical Properties and Analytical Characterization

Experimental and Predicted Properties

While direct experimental data for this specific ester is limited, extrapolations from analogous compounds provide insights:

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume